"2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine" basic properties
"2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine" basic properties
An In-depth Technical Guide to the Basic Properties of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, the 1,2,3-triazole ring system has emerged as a uniquely powerful and versatile component.[1] Its prominence is largely due to its exceptional chemical stability, its capacity for hydrogen bonding, and its role as a rigid linker that can orient pharmacophores in a precise three-dimensional arrangement.[2] When this stable heterocyclic core is appended with a primary amine, as in 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine , the result is a bifunctional molecule of significant interest to researchers and drug development professionals.
The primary amine group provides a crucial handle for chemical modification, enabling amide bond formation, salt formation for improved solubility and bioavailability, and direct interaction with biological targets.[3] The 1,2,3-triazole moiety, often installed via the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as a metabolically robust bioisostere for amide bonds, enhancing the pharmacokinetic profile of drug candidates.[2][4]
This technical guide offers a comprehensive examination of the core basic properties of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical data, explore the compound's chemical behavior, provide validated protocols for its synthesis and characterization, and discuss its strategic applications in the field of drug discovery.
Part 1: Physicochemical and Computed Properties
The fundamental identity and characteristics of a compound are defined by its physicochemical properties. For 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, these properties dictate its solubility, membrane permeability, and potential for intermolecular interactions. The data, primarily sourced from authoritative databases such as PubChem, are summarized below.[5]
| Property | Value | Source |
| IUPAC Name | 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine | PubChem[5] |
| CAS Number | 1086601-35-5 | PubChem[5] |
| Molecular Formula | C₅H₁₀N₄ | PubChem[5] |
| Molecular Weight | 126.16 g/mol | PubChem[5] |
| Monoisotopic Mass | 126.090546336 Da | PubChem[5] |
| Canonical SMILES | CC1=CN(N=N1)CCN | PubChem[5] |
| InChI Key | SJWJIKMZQXUVSC-UHFFFAOYSA-N | PubChem[5] |
| Computed XLogP3 | -0.9 | PubChem[5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[5] |
| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
The negative XLogP3 value suggests that the compound is hydrophilic, a characteristic favorable for aqueous solubility. The presence of both hydrogen bond donors and acceptors facilitates interactions with polar solvents and biological macromolecules.
Part 2: Basicity and Chemical Reactivity
The term "basic properties" for this molecule primarily refers to its ability to accept a proton (H⁺). This behavior is overwhelmingly dominated by the terminal primary amine (-NH₂) group.
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Primary Basic Center: The lone pair of electrons on the nitrogen atom of the ethanamine side chain is readily available for protonation. The resulting ammonium salt is stabilized in polar, protic media. The basicity of this amine is expected to be similar to other primary alkylamines.
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Triazole Ring Basicity: The 1,2,3-triazole ring itself is considered a very weak base.[4] While it contains pyridine-like nitrogen atoms with lone pairs, their basicity is significantly reduced due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms. The pKb of a simple N-alkyl triazole is approximately 1.25, indicating it is a much weaker base than the alkylamine.[6]
The primary reactivity of the molecule under standard conditions revolves around the nucleophilic amine. It can readily participate in:
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Salt Formation: Reaction with acids (e.g., HCl, H₂SO₄) to form stable, often crystalline, ammonium salts, which can improve handling and solubility.[7]
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Acylation/Amide Coupling: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
The triazole ring is notably stable and generally unreactive under these conditions, making it an excellent scaffold for building more complex molecules.
Caption: Protonation equilibrium of the ethanamine moiety.
Part 3: Synthesis and Characterization
A robust and reliable synthesis is critical for obtaining high-purity material for research. The most logical and field-proven approach for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Proposed Synthetic Workflow
The synthesis can be efficiently achieved by reacting 2-azidoethan-1-amine with propyne. To avoid side reactions with the amine, it is prudent to use a protected form, such as N-Boc-2-azidoethanamine, followed by deprotection.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol: CuAAC Synthesis
Causality: This protocol utilizes a standard CuAAC reaction. Sodium ascorbate is used to reduce Cu(II) from the copper sulfate precursor to the catalytically active Cu(I) in situ. A solvent system of t-BuOH and water ensures that both the organic azide and inorganic catalyst are sufficiently soluble.
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Reaction Setup: To a round-bottom flask, add N-Boc-2-azidoethanamine (1.0 eq), t-butanol (0.2 M), and water (0.2 M).
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Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The solution should turn a yellow-green color.
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Alkyne Addition: Bubble propyne gas through the solution for 15 minutes, or add a solution of liquefied propyne in a suitable solvent. Seal the flask and stir vigorously at room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 4-12 hours).
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Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel to obtain the N-Boc protected triazole.
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Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-4 hours.
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Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water, basify with aqueous NaOH, and extract with DCM or chloroform. Dry the organic layer and concentrate to yield the final product, 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, as a free base.
Compound Characterization Workflow
A self-validating characterization cascade ensures the identity, structure, and purity of the synthesized compound.
Caption: Standard workflow for compound characterization.
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¹H NMR: Expected signals would include a singlet for the triazole C-H proton (~7.5-8.0 ppm), a quartet and triplet for the ethylamine -CH₂-CH₂- bridge, a singlet for the methyl group on the triazole (~2.4 ppm), and a broad singlet for the -NH₂ protons.[8]
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¹³C NMR: Key signals would confirm the carbon skeleton, including two distinct signals for the triazole ring carbons (~120-145 ppm).[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a prominent [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₅H₁₁N₄⁺).[5]
Part 4: Applications in Drug Discovery and Chemical Biology
2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine is not an end-product drug but rather a versatile building block. Its value lies in its ability to be incorporated into larger, more complex molecules to impart desirable properties.
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As a Linker: The molecule is an ideal "linker" for connecting two distinct molecular fragments (e.g., a protein-binding pharmacophore and a solubility-enhancing tail). The ethylamine provides the attachment point for one fragment, while the triazole ring could be further functionalized if needed, though it primarily serves as a stable spacer.[2]
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As a Scaffold for Library Synthesis: The primary amine is a perfect handle for parallel synthesis. By reacting this single building block with a library of diverse carboxylic acids, sulfonyl chlorides, or aldehydes, researchers can rapidly generate a large collection of related compounds for structure-activity relationship (SAR) studies.
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Bioisosteric Replacement: The 1,2,3-triazole ring is a well-established bioisostere of the amide bond. It mimics the steric and electronic properties of an amide but is resistant to cleavage by peptidases and amidases, thereby improving the metabolic stability and pharmacokinetic profile of a potential drug.[2][4]
Caption: Role as a linker connecting two molecular fragments.
Conclusion
2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine represents a quintessential molecular tool for the modern medicinal chemist. Its properties are defined by the synergistic combination of a highly stable, bio-inert 1,2,3-triazole ring and a synthetically versatile primary amine. This guide has detailed its fundamental physicochemical characteristics, elucidated its basicity, provided a robust framework for its synthesis and characterization, and highlighted its strategic importance in drug design. For researchers and scientists in drug development, this compound serves as a reliable and valuable building block for constructing novel molecules with potentially enhanced therapeutic profiles.
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